N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to its specific structural features and the presence of both ethyl and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3O2S |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-ethyl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H19N3O2S/c1-5-12-16(14,15)9(4)10-11-6-7-13(10)8(2)3/h6-9,12H,5H2,1-4H3 |
InChI Key |
LVSUHVIPCXJXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C)C1=NC=CN1C(C)C |
Origin of Product |
United States |
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